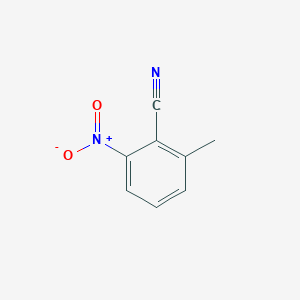

2-Methyl-6-nitrobenzonitrile

Beschreibung

The exact mass of the compound 2-Methyl-6-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-6-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTPDHNZLRJZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172205 | |

| Record name | 6-Nitro-2-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-76-3 | |

| Record name | 2-Methyl-6-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2-toluonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-2-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-2-TOLUONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT87Y8H8FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Methyl-6-nitrobenzonitrile

This document provides an in-depth technical guide for the synthesis of 2-Methyl-6-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals.[1][2] This guide is tailored for researchers, scientists, and professionals in drug development, offering not just a protocol but a foundational understanding of the synthetic strategy, mechanistic principles, and critical process parameters.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of 2-Methyl-6-nitrobenzonitrile is most effectively achieved through a robust, two-stage process. This strategy ensures high purity and manageable reaction control, which are paramount in research and development settings.

-

Stage 1: Synthesis of the Key Precursor, 2-Methyl-6-nitroaniline. This initial stage involves the regioselective nitration of a commercially available starting material, o-toluidine. Direct nitration is challenging; therefore, a protecting group strategy is employed to control the reaction's outcome.

-

Stage 2: The Sandmeyer Cyanation Reaction. The synthesized 2-Methyl-6-nitroaniline is then converted to the target benzonitrile via a classic Sandmeyer reaction. This transformation proceeds through a diazonium salt intermediate, offering a reliable method for introducing the nitrile functional group.[3][4]

The logical flow of this synthesis is depicted below.

Figure 2: Mechanistic pathway of the Sandmeyer reaction.

Experimental Protocol: 2-Methyl-6-nitrobenzonitrile

CAUTION: Cyanide salts are extremely toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. An emergency cyanide antidote kit should be available.

Part A: Diazotization

-

Setup: In a flask, create a suspension of 2-Methyl-6-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool this suspension to 0-5°C in an ice-salt bath with vigorous stirring. [5]2. Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5°C. [5]3. Completion Check: After the addition, continue stirring for 15-30 minutes in the cold bath. The completion of diazotization can be verified by testing a drop of the solution with starch-iodide paper; the presence of excess nitrous acid will result in an immediate dark blue color. [5][6]Keep this cold diazonium salt solution for immediate use in the next step.

Part B: Cyanation

-

Catalyst Preparation: In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 equivalents) in a solution of sodium or potassium cyanide. Cool this solution to 0-5°C. [5]2. Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. [5]Vigorous bubbling (evolution of N₂ gas) will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour, or until the evolution of nitrogen ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyl-6-nitrobenzonitrile.

Product Characterization and Safety

The identity and purity of the final product should be confirmed through standard analytical techniques.

| Property | Value | Reference |

| CAS Number | 1885-76-3 | [7] |

| Molecular Formula | C₈H₆N₂O₂ | [7][8] |

| Molecular Weight | 162.15 g/mol | [7] |

| Appearance | Light yellow solid | [9] |

| Melting Point | 108-110 °C | [1] |

| Table 2: Physical and Chemical Properties of 2-Methyl-6-nitrobenzonitrile. |

Analytical Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and isomeric purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify key functional groups, particularly the nitrile (C≡N) stretch (~2230 cm⁻¹) and nitro (NO₂) stretches (~1530 and 1350 cm⁻¹).

Safety and Handling

-

2-Methyl-6-nitrobenzonitrile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. * Reagents: Handle all reagents, especially cyanides, nitric acid, and sulfuric acid, with extreme care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work must be conducted in a certified chemical fume hood. [9]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide waste requires specialized neutralization procedures.

References

-

Synthesis Technique of 2-Methyl-6-nitroaniline - 《含能材料》:火炸药. [Link]

- DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google P

-

Synthesis technique of 2-methyl-6-nitroaniline | Request PDF - ResearchGate. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

Sandmeyer reaction - chemeurope.com. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]

-

2-methyl-6-nitrobenzonitrile (C8H6N2O2) - PubChemLite. [Link]

-

Cyanation - Wikipedia. [Link]

-

Synthesis Technique of 2-Methyl-6-nitroaniline - Semantic Scholar. [Link]

-

Cyanation – Knowledge and References - Taylor & Francis. [Link]

Sources

- 1. 2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer_reaction [chemeurope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - 2-methyl-6-nitrobenzonitrile (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 9. fishersci.com [fishersci.com]

2-Methyl-6-nitrobenzonitrile CAS number 1885-76-3 properties

An In-Depth Technical Guide to 2-Methyl-6-nitrobenzonitrile (CAS 1885-76-3) for Advanced Research and Development

Authored by: A Senior Application Scientist

In the landscape of synthetic chemistry and drug discovery, the utility of a chemical intermediate is defined by its structural features, reactivity, and potential to unlock novel molecular architectures. 2-Methyl-6-nitrobenzonitrile, a seemingly specialized molecule, represents a class of highly functionalized aromatic compounds that serve as critical starting points for complex syntheses. The strategic placement of the nitrile, nitro, and methyl groups on the benzene ring creates a unique electronic and steric environment, bestowing upon it a reactivity profile that is both predictable and versatile.

This guide moves beyond a simple recitation of properties. It is designed for the practicing researcher and drug development professional, offering a deeper understanding of why this compound is selected and how it can be effectively utilized. We will explore its synthesis, delve into its reactivity, outline robust analytical methodologies, and contextualize its applications, particularly in the creation of heterocyclic scaffolds prevalent in medicinal chemistry. The protocols and data presented herein are synthesized from established chemical principles and available technical data, providing a self-validating framework for laboratory application.

Core Properties and Structural Synopsis

2-Methyl-6-nitrobenzonitrile, also known as 6-Nitro-o-tolunitrile, is a yellow solid at room temperature.[1] Its molecular structure is foundational to its chemical behavior. The electron-withdrawing nature of both the ortho-nitro group and the cyano group significantly influences the electron density of the aromatic ring, making it susceptible to certain nucleophilic reactions while directing the reactivity of the methyl group.

| Property | Value | Source(s) |

| CAS Number | 1885-76-3 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₂ | [1][3] |

| Molecular Weight | 162.15 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 108-113 °C | [1][2] |

| Purity | ≥ 98-99% (GC) | [1] |

| Synonyms | 6-Nitro-o-tolunitrile, 2-Cyano-3-methylnitrobenzene | [1][2] |

| SMILES String | Cc1cccc(c1C#N)=O | |

| InChI Key | BOTPDHNZLRJZOO-UHFFFAOYSA-N |

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The primary value of 2-Methyl-6-nitrobenzonitrile lies in its role as a precursor in multi-step organic syntheses.[1] The interplay between its functional groups allows for a diverse range of chemical transformations. The nitro group can be reduced to an amine, a cornerstone transformation for building heterocyclic rings, while the nitrile group can be hydrolyzed or converted into other functionalities. This makes the compound a valuable starting material for pharmaceuticals and agrochemicals.[1][4]

Reactivity Insights

-

Nitro Group Reduction: The nitro group is readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂, Pd/C). This transformation is pivotal, as the resulting 2-amino-6-methylbenzonitrile is a key precursor for building fused heterocyclic systems like quinazolines.

-

Nitrile Group Chemistry: The cyano group is a versatile handle for further molecular elaboration. It can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.

-

Aromatic Substitution: The strong electron-withdrawing effects of the nitro and cyano groups deactivate the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Illustrative Synthetic Protocol: Synthesis of 2-Methyl-6-nitrobenzonitrile

While multiple synthetic routes exist, a common approach involves the nitration of 2-methylbenzonitrile (o-tolunitrile). The following protocol is a representative, generalized procedure.

Objective: To synthesize 2-Methyl-6-nitrobenzonitrile via nitration of 2-methylbenzonitrile.

Materials:

-

2-Methylbenzonitrile

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Substrate Addition: Slowly add 2-methylbenzonitrile to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: Separately, prepare the nitrating mixture by cautiously adding fuming nitric acid to a portion of concentrated sulfuric acid, keeping it cool.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours. Critically maintain the internal temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate of the product should form.

-

Extraction: Extract the product into dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Methyl-6-nitrobenzonitrile.

Caption: Synthetic workflow for 2-Methyl-6-nitrobenzonitrile.

Analytical Characterization

Robust analytical methods are crucial for verifying the identity, purity, and structure of 2-Methyl-6-nitrobenzonitrile. A combination of chromatographic and spectroscopic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.0 ppm), Methyl protons (singlet, ~2.6 ppm). Chemical shifts are influenced by the anisotropic effects of the nitro and cyano groups. |

| ¹³C NMR | Aromatic carbons (~120-150 ppm), Nitrile carbon (~115-120 ppm), Methyl carbon (~20 ppm). Quaternary carbons attached to the nitro and cyano groups will also be present. |

| FTIR (ATR) | Strong C≡N stretch (~2230 cm⁻¹), Strong asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2900-3100 cm⁻¹). |

| GC-MS | A sharp peak corresponding to the compound's retention time. The mass spectrum should show a molecular ion peak (M⁺) at m/z 162, with characteristic fragmentation patterns.[5] |

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a synthesized batch of 2-Methyl-6-nitrobenzonitrile.

Objective: To quantify the purity of 2-Methyl-6-nitrobenzonitrile and identify any potential impurities.

Instrumentation and Materials:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

-

Capillary column suitable for aromatic compounds (e.g., HP-5ms or equivalent).

-

Helium (carrier gas).

-

Sample of 2-Methyl-6-nitrobenzonitrile.

-

High-purity solvent (e.g., Acetone or Dichloromethane).

-

Vials for sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the sample and dissolve it in 1 mL of a suitable solvent to create a ~1-2 mg/mL solution.

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the GC oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Set the carrier gas (Helium) flow rate to a constant flow of 1.0 mL/min.

-

Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C.

-

Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.

-

Data Analysis:

-

Identify the peak corresponding to 2-Methyl-6-nitrobenzonitrile based on its retention time and mass spectrum (M⁺ at m/z 162).

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.

-

Analyze the mass spectra of any minor peaks to tentatively identify impurities (e.g., starting material, isomers).

-

Caption: General workflow for GC-MS analysis.

Applications in Drug Development and Advanced Synthesis

2-Methyl-6-nitrobenzonitrile is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its structure is embedded within more complex molecules designed to interact with biological targets. The nitroaromatic motif, while sometimes associated with toxicity, is also a key pharmacophore in many approved drugs, where it can be involved in receptor binding or undergo bio-reductive activation.[6][7][8]

Key Synthetic Applications:

-

Synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines: This class of compounds has been explored for various therapeutic activities. The synthesis leverages the amine generated from the reduction of the nitro group to form the quinazoline core.[2]

-

Microwave-Assisted Synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one: This highlights the compound's utility in modern, efficiency-focused synthetic methodologies to create privileged heterocyclic scaffolds.[2]

-

Biochemical Research: The compound is employed in studies of enzyme interactions and mechanisms, which can aid in the discovery of new biochemical pathways and potential therapeutic targets.[1]

Caption: Role as an intermediate in bioactive scaffold synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Methyl-6-nitrobenzonitrile is paramount. It is classified as harmful and an irritant.

GHS Hazard Information:

-

Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

-

Signal Word: Warning.

Standard Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. For weighing or operations that may generate dust, an N95 dust mask is recommended.[9]

-

Dispensing: Dispense the solid carefully to minimize dust generation. Use spatulas and weighing paper within the fume hood.

-

Spill Management: In case of a minor spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite). Place waste in a sealed, labeled container for hazardous waste disposal.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is between 0-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

References

-

2-Methyl-6-nitrobenzonitrile. CAS Common Chemistry. [Link]

-

Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Chemwatch GHS SDS in English (European) 63509-7. Sdfine. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

2-methyl-6-nitrobenzonitrile (C8H6N2O2). PubChemLite. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 2-methyl-6-nitrobenzonitrile (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. scielo.br [scielo.br]

- 9. fishersci.com [fishersci.com]

Spectroscopic data of 2-Methyl-6-nitrobenzonitrile (¹H NMR, ¹³C NMR, IR)

A Comprehensive Spectroscopic Guide to 2-Methyl-6-nitrobenzonitrile

Introduction

In the fields of pharmaceutical development and materials science, the unambiguous structural confirmation of synthesized molecules is the bedrock of all subsequent research. 2-Methyl-6-nitrobenzonitrile (CAS No: 1885-76-3; Molecular Formula: C₈H₆N₂O₂) is an interesting building block due to the orthogonal electronic nature of its methyl, nitro, and nitrile substituents.[1][2] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

As a Senior Application Scientist, it is important to note that while this compound is commercially available, a complete, peer-reviewed, and publicly accessible set of its spectral data is not readily found in unified databases.[3][4] This is a common scenario in research. Therefore, this guide has been constructed by leveraging established spectroscopic principles, spectral data from closely related structural analogs, and predictive models. This approach mirrors the real-world workflow of a research scientist: using foundational knowledge to interpret and validate a molecular structure, even with incomplete reference data. The synergy between these orthogonal techniques provides a robust, self-validating system for structural elucidation.

Logical Workflow for Spectroscopic Analysis

The confirmation of a chemical structure is a systematic process. Each spectroscopic method provides a unique piece of the puzzle, and their combined interpretation leads to a confident assignment. The following workflow represents a standard approach in a chemical analysis laboratory.

Caption: Structure of 2-Methyl-6-nitrobenzonitrile with proton assignments.

Standard Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-6-nitrobenzonitrile in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. [5]3. Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. While slower to acquire than ¹H NMR due to the low natural abundance of ¹³C, it is essential for confirming the carbon framework.

Predicted ¹³C NMR Data

Based on substituent effect calculations and data from analogs like 2-methylbenzonitrile and 4-nitrobenzonitrile, the following chemical shifts can be predicted. [5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C-CN | ~117 | Quaternary |

| C-NO₂ | ~150 | Quaternary |

| C-CH₃ | ~140 | Quaternary |

| C-1 (ipso-CN) | ~110 | Quaternary |

| C-3 | ~135 | CH |

| C-4 | ~133 | CH |

| C-5 | ~125 | CH |

| -CH₃ | ~20 | CH₃ |

Expert Interpretation

-

Quaternary Carbons: Four carbon signals will show no multiplicity in a standard broadband-decoupled spectrum. The carbon attached to the highly electronegative nitro group (C-NO₂) will be the most downfield aromatic carbon (~150 ppm). The nitrile carbon itself (-CN) appears around 117 ppm. The two remaining quaternary carbons are those bonded to the nitrile (C-1) and methyl (C-CH₃) groups.

-

Aromatic CH Carbons: Three signals will appear for the protonated carbons. Their relative positions are governed by the complex interplay of the three substituents.

-

Aliphatic Carbon: The methyl carbon (-CH₃) will appear in the typical upfield aliphatic region, around 20 ppm. [5]

Standard Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition: Record a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A larger number of scans and a longer relaxation delay are required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum. The solvent peak (CDCl₃ at δ 77.16 ppm) is typically used for chemical shift referencing. [7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic IR Absorption Bands

The presence of the nitrile and nitro groups gives 2-Methyl-6-nitrobenzonitrile a highly characteristic IR spectrum.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3100-3000 | Aromatic C-H | Stretch | Medium-Weak |

| ~2980-2850 | Methyl C-H | Stretch | Medium-Weak |

| ~2230 | Aromatic Nitrile (-C≡N) | Stretch | Strong, Sharp |

| ~1600, ~1470 | Aromatic C=C | Ring Stretch | Medium |

| ~1530 | Aromatic Nitro (-NO₂) | Asymmetric Stretch | Strong |

| ~1350 | Aromatic Nitro (-NO₂) | Symmetric Stretch | Strong |

Expert Interpretation

The most definitive peaks for confirming the structure are:

-

Nitrile Stretch: A strong, sharp peak around 2230 cm⁻¹. Conjugation with the aromatic ring typically shifts this frequency to a slightly lower wavenumber compared to aliphatic nitriles.

-

Nitro Group Stretches: Two very strong absorptions are characteristic of the NO₂ group. [8]The asymmetric stretch appears around 1530 cm⁻¹, and the symmetric stretch appears around 1350 cm⁻¹. [8]The presence of both intense peaks is a reliable indicator of a nitro compound.

-

C-H Stretches: The spectrum will also show weaker absorptions for aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Standard Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of 2-Methyl-6-nitrobenzonitrile with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the 4000-400 cm⁻¹ range. An air background spectrum should be taken first.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 2-Methyl-6-nitrobenzonitrile is a prime example of how different spectroscopic techniques provide complementary and confirmatory evidence. IR spectroscopy rapidly confirms the presence of the key nitrile and nitro functional groups. ¹H NMR spectroscopy then maps the precise arrangement and connectivity of the protons on the molecular scaffold. Finally, ¹³C NMR confirms the carbon skeleton, including the number and type of all carbon atoms. When combined, the predicted data from these three techniques forms a unique and internally consistent "fingerprint" that allows for the unambiguous confirmation of the target structure, providing researchers with the analytical confidence needed to proceed with their work.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitrobenzonitrile. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-6-nitrobenzonitrile (C8H6N2O2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-6-nitrobenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

Sources

- 1. 2-Methyl-6-nitrobenzonitrile 98 1885-76-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [chemicalbook.com]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Benzene, nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-6-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 2-Methyl-6-nitrobenzonitrile. While a definitive, publicly available single-crystal X-ray diffraction study for this specific isomer is not currently available, this document leverages crystallographic data from closely related isomers, predictive modeling, and established principles of solid-state chemistry to construct a detailed projection of its molecular and supramolecular architecture. We will delve into the expected molecular geometry, plausible intermolecular interactions that govern the crystal packing, and a proposed experimental workflow for its definitive structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this and similar chemical entities.

Introduction to 2-Methyl-6-nitrobenzonitrile

2-Methyl-6-nitrobenzonitrile, with the chemical formula C₈H₆N₂O₂, is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 2, 6, and 1, respectively.[1][2] Its molecular weight is 162.15 g/mol .[1] This compound and its isomers are valuable precursors in organic synthesis. For instance, related isomers have been utilized in the synthesis of quinazoline derivatives and in the microwave-assisted synthesis of dihydroisoquinolin-1-ones.[3] The physical properties of 2-Methyl-6-nitrobenzonitrile include a melting point in the range of 108-110 °C.[3]

The precise arrangement of the methyl, nitro, and nitrile substituents on the benzene ring is expected to induce significant steric hindrance, which will have a profound impact on the molecule's conformation and its subsequent packing in the crystalline state. Understanding these three-dimensional structural attributes is crucial for predicting its physical properties, such as solubility, stability, and bioavailability, which are critical parameters in the field of drug development.

Predicted Molecular and Crystal Structure

Due to the absence of a published crystal structure for 2-Methyl-6-nitrobenzonitrile, we will infer its structural characteristics by drawing comparisons with its structurally characterized isomers, 2-Methyl-5-nitrobenzonitrile and 2-Methyl-3-nitrobenzonitrile, and by applying fundamental principles of chemical bonding and intermolecular forces.

Predicted Molecular Geometry

The core of the molecule is a planar benzene ring. However, significant steric strain is anticipated between the ortho-positioned methyl and nitro groups. This steric repulsion will likely force the nitro group to rotate out of the plane of the benzene ring. In the crystal structure of the related compound, 2-Methyl-5-nitrobenzonitrile, the nitro group is twisted out of the benzene ring plane by a torsion angle of approximately 10.2°.[4] A similar, if not more pronounced, out-of-plane rotation is expected for 2-Methyl-6-nitrobenzonitrile due to the adjacent methyl group.

The bond lengths and angles within the benzene ring are expected to show minor deviations from ideal sp² geometry due to the electronic effects of the electron-withdrawing nitro and nitrile groups and the electron-donating methyl group. The C-C bond lengths within the ring are predicted to be in the range of 1.38-1.40 Å. The C≡N triple bond of the nitrile group will have a length of approximately 1.14 Å, and the N-O bonds of the nitro group will be around 1.22-1.23 Å.[4][5]

Table 1: Predicted vs. Experimental Bond Lengths and Torsion Angles for Substituted Methyl-Nitrobenzonitriles

| Parameter | Predicted (2-Methyl-6-nitrobenzonitrile) | Experimental (2-Methyl-5-nitrobenzonitrile)[4] | Experimental (3-Nitrobenzonitrile)[5] |

| C-C (aromatic) | 1.38 - 1.40 Å | ~1.39 Å (avg.) | 1.385 - 1.397 Å |

| C-CN | ~1.45 Å | Not Reported | 1.447 Å |

| C-NO₂ | ~1.47 Å | Not Reported | 1.470 Å |

| C≡N | ~1.14 Å | 1.137 Å | 1.141 Å |

| N-O | 1.22 - 1.23 Å | Not Reported | 1.226 Å (avg.) |

| Nitro Group Torsion Angle | > 10° | 10.2° | 11.2° |

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Methyl-6-nitrobenzonitrile will be governed by a combination of weak intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O and C-H···N hydrogen bonds.[6][7] The presence of the polar nitro and nitrile groups will lead to significant dipole moments, influencing the overall packing arrangement.

It is plausible that the molecules will arrange in a way that maximizes π-π stacking interactions between the aromatic rings of adjacent molecules. In the crystal structure of 3-nitrobenzonitrile, molecules are observed to form π-stacked columns.[5] A similar arrangement could be adopted by 2-Methyl-6-nitrobenzonitrile. Furthermore, weak hydrogen bonds involving the methyl and aromatic C-H donors and the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group as acceptors are likely to play a role in stabilizing the crystal lattice. The specific geometry of these interactions will be highly dependent on the steric constraints imposed by the ortho-substituents.

Proposed Experimental Workflow for Crystal Structure Determination

To definitively determine the crystal structure of 2-Methyl-6-nitrobenzonitrile, a systematic experimental approach is required. The following workflow outlines the key steps from synthesis to structural refinement.

Synthesis and Crystallization Protocol

-

Synthesis: 2-Methyl-6-nitrobenzonitrile can be synthesized via the Sandmeyer reaction, starting from 2-methyl-6-nitroaniline. The amino group is first diazotized using sodium nitrite and a strong acid, followed by a reaction with a cyanide salt, typically copper(I) cyanide.

-

Purification: The crude product should be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to achieve high purity (>98%).

-

Crystallization: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound. A range of solvents should be screened, including ethanol, methanol, acetone, and dichloromethane, to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Diagram 1: Proposed Experimental Workflow

Caption: A flowchart illustrating the key stages for the determination of the crystal structure of 2-Methyl-6-nitrobenzonitrile.

Spectroscopic Analysis in Relation to Molecular Structure

Spectroscopic techniques can provide valuable insights into the molecular structure of 2-Methyl-6-nitrobenzonitrile and can be used to corroborate the findings from a future X-ray diffraction study.

-

Infrared (IR) and Raman Spectroscopy: The vibrational spectra will exhibit characteristic peaks for the functional groups present. The C≡N stretch will appear as a sharp band around 2230 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The out-of-plane rotation of the nitro group due to steric hindrance may influence the intensity and position of these bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.[8] The chemical shifts of the carbon atoms attached to the nitro and nitrile groups will be particularly informative.

-

Conclusion

While the definitive crystal structure of 2-Methyl-6-nitrobenzonitrile remains to be experimentally determined, this guide provides a robust, data-driven prediction of its key structural features. Based on the analysis of related isomers and fundamental chemical principles, it is anticipated that steric hindrance between the adjacent methyl and nitro groups will lead to a non-planar molecular conformation. The crystal packing is expected to be stabilized by a combination of π-π stacking and weak hydrogen bonding interactions. The proposed experimental workflow provides a clear path for the future elucidation of this structure, which will be invaluable for a deeper understanding of its solid-state properties and for its potential applications in materials science and medicinal chemistry.

References

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Synth. Coll. Vol. 6, p.199 (1988); Vol. 59, p.95 (1979). Retrieved from [Link]

-

Li, Y., et al. (2008). 2-Methyl-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1272. Retrieved from [Link]

-

Arslan, H., et al. (2008). 2-Methyl-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2468. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-6-nitrobenzonitrile. Retrieved from [Link]

-

Parrish, R. M., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(1), 014107. Retrieved from [Link]

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Retrieved from [Link]

-

Molbase. (n.d.). 2-amino-6-nitrobenzonitrile. Retrieved from [Link]

-

Palusiak, M., & Simon, S. (2014). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 19(11), 18017-18035. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

Gruschinski, S., et al. (2011). 3-Nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3325. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-6-nitrobenzonitrile. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-METHYL-6-NITROBENZONITRILE CAS#: 1885-76-3. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 2-methyl-6-nitrobenzonitrile (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [chemicalbook.com]

- 4. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. 2-METHYL-6-NITROBENZONITRILE(1885-76-3) 13C NMR spectrum [chemicalbook.com]

Starting materials for 2-Methyl-6-nitrobenzonitrile synthesis

An In-Depth Technical Guide to the Starting Materials for 2-Methyl-6-nitrobenzonitrile Synthesis

Introduction

2-Methyl-6-nitrobenzonitrile is a valuable chemical intermediate in organic synthesis. Its bifunctional nature, featuring both a nitrile and a nitro group on a toluene framework, makes it a versatile building block for a range of more complex molecules. It serves as a key starting reagent in the synthesis of various heterocyclic compounds, including 5-arylthiomethyl-2,4-diaminoquinazolines and 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[1] The strategic placement of the methyl, nitro, and cyano groups allows for selective chemical transformations, making its efficient synthesis a topic of considerable interest for researchers in medicinal chemistry and materials science.

This guide provides a detailed exploration of the principal synthetic pathways to 2-Methyl-6-nitrobenzonitrile, focusing on the selection and preparation of the core starting materials. We will delve into two primary, field-proven strategies: the cyanation of a pre-functionalized halo-nitrotoluene and the classic Sandmeyer reaction starting from the corresponding aniline derivative. The causality behind experimental choices, detailed protocols, and comparative analysis of the routes are presented to provide a comprehensive resource for laboratory scientists and process development professionals.

Primary Synthetic Strategy 1: Cyanation of 2-Halo-6-nitrotoluenes

This approach is predicated on a nucleophilic aromatic substitution reaction where a halogen atom on a 2-halonitrotoluene precursor is displaced by a cyanide anion. The success of this strategy hinges on the activation of the aryl halide by the strongly electron-withdrawing nitro group positioned ortho to the leaving group. The two most common starting materials for this route are 2-chloro-6-nitrotoluene and 2-bromo-6-nitrotoluene.

Synthesis of Starting Materials

A. 2-Chloro-6-nitrotoluene

The most direct method for preparing this precursor is the electrophilic chlorination of 2-nitrotoluene.[2][3] The reaction is typically catalyzed by iron. This process yields a mixture of isomers, predominantly the desired 2-chloro-6-nitrotoluene (ortho to the methyl group) and the 4-chloro-2-nitrotoluene isomer.[3] The desired product can be isolated and purified from this mixture via vacuum distillation.[3]

-

Reaction: Chlorination of 2-nitrotoluene

-

Catalyst: Iron (e.g., steel shavings)[2]

-

Key Challenge: Isomer separation is required to obtain a pure starting material.

B. 2-Bromo-6-nitrotoluene

This precursor is often synthesized from an aniline derivative via the Sandmeyer reaction. A common route begins with 2-methyl-3-nitroaniline, which is subjected to diazotization followed by treatment with cuprous bromide (CuBr) in hydrobromic acid.[4] This sequence efficiently replaces the amino group with a bromine atom.

The Core Cyanation Reaction

The conversion of the 2-halo-6-nitrotoluene to the target nitrile is a cornerstone reaction in aromatic chemistry.

Mechanism and Reagents: The Rosenmund-von Braun Reaction

The classic method for this transformation is the Rosenmund-von Braun reaction, which involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN).[5] This reaction typically requires high temperatures and polar aprotic solvents like DMF, nitrobenzene, or pyridine.[5] The mechanism is thought to involve the formation of a Cu(III) intermediate through oxidative addition, followed by reductive elimination to yield the aryl nitrile.[5]

Modern Catalytic Alternatives

While effective, the Rosenmund-von Braun reaction's harsh conditions can limit its functional group tolerance. Modern advancements have led to the development of palladium and nickel-catalyzed cyanation reactions.[6][7] These methods can proceed under milder conditions and often utilize less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]).[7]

Caption: Synthesis via Cyanation of 2-Halo-6-nitrotoluenes.

Experimental Protocol: Cyanation of 2-Bromo-6-nitrotoluene

This protocol is adapted from the principles of the Rosenmund-von Braun reaction.[5]

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-6-nitrotoluene and copper(I) cyanide (CuCN, ~1.2 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) under a nitrogen atmosphere. Monitor the reaction progress using TLC or GC analysis.

-

Workup: After completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or toluene.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

| Parameter | Description | Source |

| Starting Material | 2-Bromo-6-nitrotoluene or 2-Chloro-6-nitrotoluene | [3][4] |

| Cyanide Source | Copper(I) cyanide (CuCN), Potassium Cyanide (KCN) | [5][6] |

| Catalyst (optional) | Palladium or Nickel complexes | [7] |

| Solvent | DMF, Pyridine, Nitrobenzene | [5] |

| Temperature | Reflux (typically >140 °C) | [5] |

Primary Synthetic Strategy 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and widely used method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by displacing a diazonium group.[8][9] For the synthesis of 2-methyl-6-nitrobenzonitrile, this pathway begins with 2-methyl-6-nitroaniline.

Synthesis of Starting Material: 2-Methyl-6-nitroaniline

The synthesis of this crucial precursor typically starts from o-toluidine and involves a three-step process: protection, nitration, and deprotection.[10][11]

-

Amine Protection: The amino group of o-toluidine is first protected to prevent its oxidation during the subsequent nitration step and to control the regioselectivity. Acetylation with acetic anhydride to form 2-methylacetanilide is the most common method.[10][11]

-

Nitration: The 2-methylacetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of 2-methyl-6-nitroacetanilide and 2-methyl-4-nitroacetanilide.[11] The acetyl group directs nitration to the ortho and para positions, but steric hindrance from the methyl group favors the 4- and 6-positions.

-

Deprotection and Separation: The resulting mixture of nitroacetanilides is hydrolyzed under acidic conditions (e.g., refluxing with HCl or H₂SO₄) to remove the acetyl group.[10] This yields a mixture of 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline, which can then be separated, often by fractional crystallization or chromatography.[12]

The Core Sandmeyer Reaction

This stage involves two critical steps performed sequentially in one pot.[13]

1. Diazotization

The primary aromatic amine, 2-methyl-6-nitroaniline, is converted to its corresponding diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[14] Careful temperature control is paramount, as diazonium salts are thermally unstable.

2. Cyanide Displacement

The cold diazonium salt solution is then added to a solution of copper(I) cyanide.[8][15] The diazonium group (-N₂⁺) is an excellent leaving group, and in the presence of the copper(I) catalyst, it is replaced by the cyanide nucleophile to form 2-methyl-6-nitrobenzonitrile, releasing nitrogen gas.[13]

Caption: Synthesis via the Sandmeyer Reaction Pathway.

Experimental Protocol: Sandmeyer Reaction of 2-Methyl-6-nitroaniline

This protocol is a standard representation of the Sandmeyer cyanation reaction.[8][13]

-

Diazotization:

-

Dissolve 2-methyl-6-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for an additional 20-30 minutes after the addition is complete.

-

-

Cyanide Displacement:

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution from the first step to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about one hour to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the crude 2-methyl-6-nitrobenzonitrile by column chromatography or recrystallization.

-

| Parameter | Description | Source |

| Starting Material | 2-Methyl-6-nitroaniline | [11][12] |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in strong acid (HCl, H₂SO₄) | [14] |

| Cyanide Reagent | Copper(I) cyanide (CuCN) | [8] |

| Diazotization Temp. | 0–5 °C | [14] |

| Cyanation Temp. | Room Temperature to ~60 °C | [8] |

Comparative Analysis and Conclusion

Both the cyanation of a 2-halo-6-nitrotoluene and the Sandmeyer reaction of 2-methyl-6-nitroaniline represent robust and viable pathways to 2-methyl-6-nitrobenzonitrile. The choice of route often depends on the availability and cost of the ultimate starting materials, as well as considerations of scale and safety.

-

Strategy 1 (Cyanation of Halo-aromatics): This route can be more direct if the halogenated precursor is commercially available. However, the classic Rosenmund-von Braun reaction requires harsh, high-temperature conditions.[5] While modern catalytic systems offer milder alternatives, they may add cost and complexity.[7] The synthesis of the halo-precursors themselves can involve isomer separation or multi-step sequences.[3][4]

-

Strategy 2 (Sandmeyer Reaction): This is a classic, highly reliable transformation. Its primary challenges lie in the synthesis and purification of the 2-methyl-6-nitroaniline precursor, which requires an isomer separation step, and the handling of thermally sensitive diazonium salts, which necessitates strict temperature control.[12][14]

Ultimately, both strategies are powerful tools in the synthetic chemist's arsenal. A thorough understanding of the preparation of the key starting materials, as detailed in this guide, is essential for the successful and efficient synthesis of the valuable intermediate, 2-methyl-6-nitrobenzonitrile.

References

-

PrepChem.com. Synthesis of 2-chloro-6-nitrotoluene. Available from: [Link]

-

PrepChem.com. Preparation of 2-chloro-6-nitrotoluene. Available from: [Link]

-

Sciencemadness Discussion Board. 2-Bromo-6-nitrotoluene. Available from: [Link]

- Google Patents. US1996007A - Preparation of-2-chloro-6-nitro-benzaldoxime.

-

Angene Chemical. You Need to Know About 2-Bromo-6-Nitrotoluene: Properties, Applications, and Suppliers. Available from: [Link]

-

PubChem. 2-Chloro-6-nitrotoluene. Available from: [Link]

-

Wikipedia. Cyanation. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

YouTube. Nucleophilic substitution reactions with cyanide. Available from: [Link]

-

ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Available from: [Link]

-

National Center for Biotechnology Information. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Available from: [Link]

-

Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. Available from: [Link]

-

J&K Scientific LLC. Sandmeyer Reaction. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

YouTube. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). Available from: [Link]

-

ChemistryStudent.com. Halogenoalkanes | Nucleophilic Substitution (with :CN-). Available from: [Link]

- Google Patents. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

-

chemrevise.org. Nucleophilic substitution of haloalkanes with cyanide ions. Available from: [Link]

-

Semantic Scholar. Synthesis Technique of 2-Methyl-6-nitroaniline. Available from: [Link]

Sources

- 1. 2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Chloro-6-nitrotoluene | 83-42-1 [chemicalbook.com]

- 4. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis Technique of 2-Methyl-6-nitroaniline | Semantic Scholar [semanticscholar.org]

- 12. Page loading... [guidechem.com]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 2-Methyl-6-nitrobenzonitrile

Introduction: A Molecule of Competing Influences

2-Methyl-6-nitrobenzonitrile is a fascinating substrate for chemical synthesis, particularly within the fields of medicinal chemistry and materials science. The reactivity of its nitrile group is not straightforward; it is modulated by a delicate interplay of steric and electronic factors imposed by its ortho-substituents. The nitro group at the 6-position is a powerful electron-withdrawing group, acting through both resonance and inductive effects. This significantly increases the electrophilicity of the nitrile carbon, priming it for nucleophilic attack. Conversely, the methyl group at the 2-position introduces considerable steric hindrance, potentially shielding the nitrile from bulky reagents. Understanding this dichotomy is paramount for predicting and controlling the outcomes of chemical transformations, enabling the strategic design of synthetic routes for novel compounds. This guide provides a comprehensive exploration of the nitrile group's reactivity in this specific context, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Diagram: Steric and Electronic Influences

Here, we visualize the competing effects on the nitrile group in 2-Methyl-6-nitrobenzonitrile. The nitro group's electron-withdrawing nature is contrasted with the steric bulk of the ortho-methyl group.

Caption: Electronic activation vs. steric hindrance in 2-Methyl-6-nitrobenzonitrile.

Hydrolysis to Carboxylic Acids and Amides

The conversion of nitriles to carboxylic acids or their amide intermediates is a fundamental transformation.[1] This reaction can be performed under either acidic or basic conditions, with the mechanism proceeding via an amide intermediate.[2][3] The strong electron-withdrawing effect of the nitro group in 2-Methyl-6-nitrobenzonitrile is expected to facilitate the initial nucleophilic attack of water or hydroxide, though the steric hindrance of the methyl group may necessitate more forcing conditions.

Acid-Catalyzed Hydrolysis

In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which significantly enhances the electrophilicity of the carbon atom.[4][5] This allows for the attack of a weak nucleophile like water. The reaction proceeds through a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[6]

Caption: Reagent choices dictate selective reduction outcomes for the substrate.

Experimental Protocol: Selective Nitrile Reduction with NaBH₄/BF₃·OEt₂ [7]

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2-Methyl-6-nitrobenzonitrile (1.0 eq) in a dry, aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF).

-

Reagents: Cool the solution to 0°C. Add sodium borohydride (3.0-4.0 eq) portion-wise, followed by the slow, dropwise addition of boron trifluoride etherate (3.0-4.0 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the mixture to 0°C and slowly quench by the addition of 6M HCl. Stir for 1 hour.

-

Isolation: Make the solution basic (pH > 10) with aqueous NaOH. Extract the product with ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Methyl-6-nitrophenyl)methanamine.

Selective Reduction of Nitro Group to Amine

Conversely, it is often desirable to reduce the nitro group while leaving the nitrile intact. The classic reagent for this transformation is tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate. [8][9]This method is highly chemoselective for aromatic nitro groups in the presence of nitriles, esters, and other sensitive functionalities. [8] Experimental Protocol: Selective Nitro Reduction with SnCl₂ [8]

-

Setup: In a round-bottom flask, combine 2-Methyl-6-nitrobenzonitrile (1.0 eq) and tin(II) chloride dihydrate (4.0-5.0 eq).

-

Solvent: Add absolute ethanol as the solvent.

-

Reaction: Heat the mixture at reflux (approx. 70-80°C) under a nitrogen atmosphere for 1-3 hours.

-

Workup: After cooling, pour the reaction mixture into ice water.

-

Isolation: Neutralize the solution to a pH of 7-8 with a 5% aqueous sodium bicarbonate solution. Extract the product, 2-Amino-6-methylbenzonitrile, with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Reduction of Nitrile to Aldehyde (Stephen Reduction)

The Stephen reduction converts nitriles to aldehydes using tin(II) chloride in the presence of anhydrous hydrochloric acid. [10][11]The reaction proceeds via the formation of an iminium salt, which is then hydrolyzed to the aldehyde. [12]It is crucial to use anhydrous HCl gas, as aqueous acid would favor hydrolysis to the carboxylic acid. [8] Experimental Protocol: Stephen Aldehyde Synthesis

-

Setup: Suspend 2-Methyl-6-nitrobenzonitrile (1.0 eq) and anhydrous tin(II) chloride (1.5-2.0 eq) in a dry solvent such as diethyl ether or ethyl acetate in a flask equipped for gas inlet.

-

Reaction: Bubble dry hydrogen chloride gas through the stirred suspension. An intermediate aldimine tin chloride salt will precipitate.

-

Hydrolysis: Collect the precipitate by filtration and wash with dry ether. Hydrolyze the salt by heating it with water.

-

Isolation: Extract the resulting aldehyde (2-Methyl-6-nitrobenzaldehyde) with a suitable organic solvent. Purify by distillation or chromatography.

Table 1: Summary of Reduction Methodologies and Products

| Target Functional Group | Reagent System | Key Conditions | Primary Product | Reference(s) |

| Primary Amine (from Nitrile) | NaBH₄ / BF₃·OEt₂ | Anhydrous 2-MeTHF, 0°C to RT | (2-Methyl-6-nitrophenyl)methanamine | [7] |

| Primary Amine (from Nitro) | SnCl₂·2H₂O | Ethanol, Reflux | 2-Amino-6-methylbenzonitrile | [8] |

| Aldehyde (from Nitrile) | SnCl₂ / HCl (gas) | Anhydrous Ether, then H₂O | 2-Methyl-6-nitrobenzaldehyde | [10][11] |

Cycloaddition Reactions for Heterocycle Synthesis

The nitrile group can participate as a 2π component in cycloaddition reactions, providing a powerful route to nitrogen-containing heterocycles, which are privileged structures in drug discovery. [13][14]1,3-dipolar cycloadditions are particularly noteworthy.

1,3-Dipolar Cycloaddition

In this reaction, a 1,3-dipole (such as an azide or a nitrile oxide) reacts with the nitrile (the dipolarophile) to form a five-membered heterocycle. [15][16]For instance, reacting 2-Methyl-6-nitrobenzonitrile with an organic azide (R-N₃) in the presence of a suitable catalyst or heat can yield a tetrazole derivative. These reactions are often highly regioselective. [17]The electron-deficient nature of the nitrile in the target molecule makes it a good candidate for reaction with electron-rich dipoles.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide

-

Setup: In a round-bottom flask, dissolve 2-Methyl-6-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF).

-

Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Reaction: Heat the mixture to 100-120°C for 12-24 hours with stirring.

-

Workup: Cool the reaction mixture and pour it into acidified water (pH ~2 with HCl).

-

Isolation: The tetrazole product often precipitates and can be collected by filtration. Alternatively, extract with an organic solvent like ethyl acetate. Wash, dry, and purify by recrystallization or chromatography.

Conclusion

The chemical reactivity of the nitrile group in 2-Methyl-6-nitrobenzonitrile is a study in contrasts. Its electrophilicity is enhanced by the potent electron-withdrawing nitro group, yet its accessibility is hampered by the adjacent methyl group. This duality provides both challenges and opportunities for the synthetic chemist. By carefully selecting reagents and reaction conditions, one can selectively target the nitrile for hydrolysis or reduction, or even engage it in cycloaddition reactions to build molecular complexity. Furthermore, the ability to chemoselectively reduce either the nitrile or the nitro group makes this molecule a versatile building block for creating diverse chemical scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals aiming to harness the unique chemical properties of this valuable intermediate in their research and development endeavors.

References

-

Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Blankespoor, R. L., et al. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Testbook. (n.d.). Stephen Reaction Mechanism: Learn its Reaction Steps and Examples. [Link]

-

Al-Azayza, S., et al. (2018). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Current Organic Synthesis. [Link]

-

Alonso, F., et al. (2015). Catalytic Reduction of Nitriles. Science of Synthesis. [Link]

-

Wu, B., et al. (2011). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]

-

Vedantu. (n.d.). Stephens reduction converts nitriles into A aldehydes class 12 chemistry CBSE. [Link]

-

Organic Reactions. (n.d.). Nitrile Reduction. [Link]

-

Bentham Science Publishers. (2021, March 29). Application of Nitriles on the Synthesis of 5- Membered Azaheterocycles: An Update from 2014 to 2020. [Link]

-

Wikipedia contributors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

-

Lin, G., et al. (2007). Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides: implication for an unsaturated carbon-carbon bond binding domain of the amidase. The Journal of Organic Chemistry. [Link]

-

Mebane, R. C., et al. (2005). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications. [Link]

-

Vitale, P., et al. (2015). REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β-UNSATURATED SYSTEMS. Arkivoc. [Link]

-

Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

Unknown. (n.d.). Organic Chemistry – Specific Name Reactions. [Link]

-

Maleki, A., et al. (2020). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances. [Link]

-

Royal Society of Chemistry. (2025, October 8). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. [Link]

-

Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry. [Link]

-

Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

-

ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. [Link]

-

BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]

-

Fiveable. (n.d.). Hydrolysis of Nitriles Definition. [Link]

-

MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. [Link]

-

ResearchGate. (n.d.). Carbometallation of nitriles to synthesize N‐heterocycles. [Link]

-

RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. [Link]

-

Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

-

Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile. r/chemistry. [Link]

-

Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

ResearchGate. (2025, August 6). Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. [Link]

-

The Synthetic Organic Chemistry Site. (n.d.). Nitrile to Acid - Common Conditions. [Link]

-

Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. byjus.com [byjus.com]

- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. testbook.com [testbook.com]

- 11. Stephens reduction converts nitriles into A aldehydes class 12 chemistry CBSE [vedantu.com]

- 12. kvmwai.edu.in [kvmwai.edu.in]

- 13. longdom.org [longdom.org]